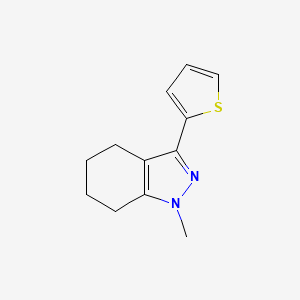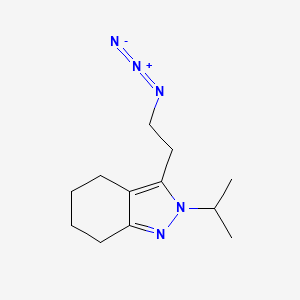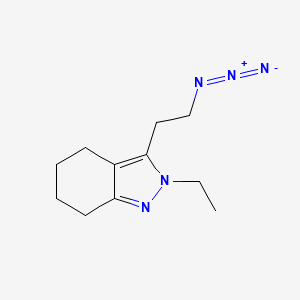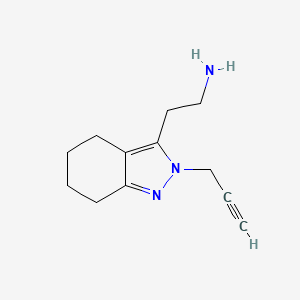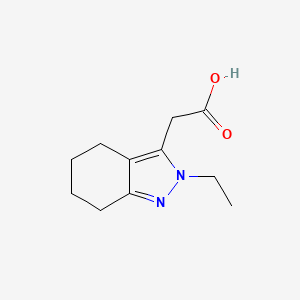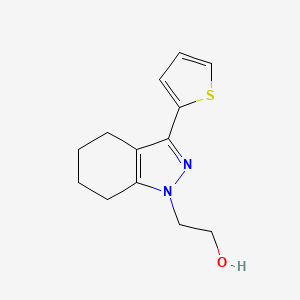![molecular formula C12H13ClN4 B1479790 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-06-9](/img/structure/B1479790.png)
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
Pyrazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They can be used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α-diazo oxime ethers with 2H-azirines . This reaction provides highly substituted pyrazines in good to excellent yields .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
Transition-metal-catalyzed C–H functionalization reactions of pyrazoles can form new C–C and C–heteroatom bonds on the pyrazole ring . This provides access to a wide range of functionalized pyrazoles in a single step .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely. For example, 4-Bromo-1H-pyrazole has a melting point of 93°C to 96°C and is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds with pyrazole fragments, such as "1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole", often involves intricate chemical processes that result in the formation of potential chelating ligands and heterocyclic compounds with significant biological and chemical properties. For instance, Kravtsov et al. (2009) explored the synthesis of new chelating ligands containing pyrazole fragments, highlighting their potential application in coordination chemistry (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009). Similarly, Grotjahn et al. (2002) reported on the functionalization of pyrazoles to create ligands for potential use in catalysis and material science (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Biological Activities and Therapeutic Applications
Derivatives of "this compound" have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Zaki, Sayed, and Elroby (2016) synthesized isoxazoline, pyrazolo[3,4-d]pyridazines, and other derivatives, finding them to exhibit good antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Zaki, Sayed, & Elroby, 2016). Furthermore, the study by Katariya, Vennapu, and Shah (2021) on the synthesis of oxazole clubbed pyridyl-pyrazolines showed promising results in anticancer and antimicrobial evaluations, highlighting the potential of such compounds in drug development (Katariya, Vennapu, & Shah, 2021).
Advanced Materials and Ligand Development
The structural versatility of pyrazole derivatives enables their application in the development of advanced materials and ligands. The research by Grotjahn et al. (2002) on synthesizing pyrazoles with functionalized substituents at C3 and C5 for ligand development is a testament to the compound's utility in creating materials with novel properties (Grotjahn et al., 2002).
Mechanism of Action
Target of Action
Compounds with pyrazine and pyrazole structures are often used in drug development due to their versatile scaffold . They can target a variety of biological receptors, enzymes, or proteins, depending on their specific functional groups and structure.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some pyrazine and pyrazole derivatives can inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Pyrazine and pyrazole derivatives can be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it could lead to changes in cell behavior, modulation of signal pathways, or alteration of metabolic processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial in the metabolism of alcohols . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit liver alcohol dehydrogenase is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for its role in modulating cellular processes .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUXTPMLXRPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


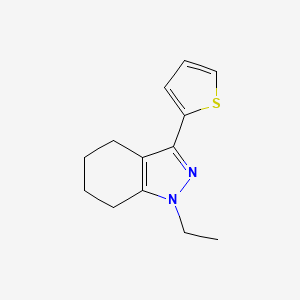
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479709.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479715.png)
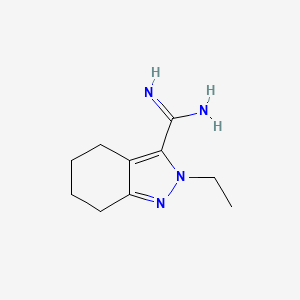
![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)
